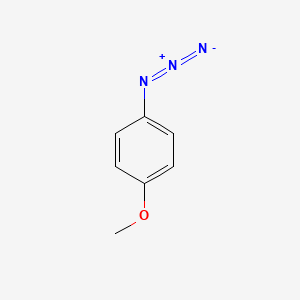

1-Azido-4-methoxybenzene

Description

Significance of Aryl Azides in Modern Organic Synthesis and Chemical Sciences

Organic azides, particularly aryl azides, have become indispensable tools in organic synthesis, materials science, and chemical biology. mdpi.comkit.edu Their significance stems from the unique reactivity of the azide (B81097) functional group, which, despite being high in energy, exhibits controlled reactivity with a select few functional groups. kit.edubaseclick.eu This allows for highly specific chemical transformations, often under mild and physiological conditions. baseclick.eu

Key areas where aryl azides have made a substantial impact include:

Click Chemistry : Aryl azides are cornerstone reactants in the Huisgen 1,3-dipolar cycloaddition, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgbaseclick.eu This reaction forms a stable 1,2,3-triazole ring and is renowned for its reliability, specificity, and high yields, embodying the principles of "click chemistry". baseclick.eu The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary method, producing 1,5-disubstituted triazoles. acs.org

Bioconjugation and Chemical Biology : The bioorthogonal nature of the azide-alkyne cycloaddition allows for the specific labeling and modification of biomolecules within complex biological systems. baseclick.eu Aryl azides are used to tag proteins, nucleic acids, and other cellular components, enabling the study of biological processes and the construction of advanced therapeutic agents like antibody-drug conjugates (ADCs). baseclick.euontosight.ai

Staudinger Ligation : Aryl azides can be reduced by phosphines in a reaction known as the Staudinger ligation, which forms a stable amide bond. wikipedia.orgontosight.ai This reaction is another powerful bioorthogonal tool for linking biological molecules. ontosight.ai

Precursors to Amines and Nitrenes : The azide group can be efficiently reduced to a primary amine, making it a useful synthon for a protected amino group in multi-step syntheses. wikipedia.orgbaseclick.eu Upon thermal or photochemical activation, aryl azides release dinitrogen (N₂) to generate highly reactive nitrene intermediates. These nitrenes can undergo various transformations, including C-H insertion and cycloaddition reactions, providing pathways to complex nitrogen-containing heterocycles.

Materials Science : The versatility of azide chemistry is harnessed in materials science for applications such as the synthesis of functionalized polymers and the creation of specialized surface coatings. ontosight.ai

The development of azide chemistry has been rapid, fueled by the discovery of new reactions and applications in biochemically relevant labeling and ligation methods. mdpi.com Their atom-economical nature in cycloadditions, often performed in environmentally benign solvents like water, also aligns with the principles of green chemistry. baseclick.eu

Academic Context of 1-Azido-4-methoxybenzene Research

1-Azido-4-methoxybenzene is a frequently studied compound within the broader field of aryl azide chemistry. Its academic relevance is rooted in its use as both a synthetic intermediate and a model system for probing the fundamental behavior of substituted aryl azides. The electron-donating para-methoxy group influences the reactivity of the azide, making it a valuable tool for mechanistic studies.

Synthesis: The most common synthesis of 1-azido-4-methoxybenzene involves the diazotization of its corresponding aniline (B41778) precursor, 4-methoxyaniline. ontosight.airsc.org This classical approach involves treating the amine with a nitrite (B80452) source (like sodium nitrite) in an acidic medium to form a diazonium salt, which is then displaced by an azide source (like sodium azide). ontosight.airsc.org Alternative methods have been developed to improve safety and efficiency, such as using stable arenediazonium tosylate salts, which react cleanly with sodium azide in water to give high yields. organic-chemistry.org

Reactivity and Applications: Research on 1-azido-4-methoxybenzene has highlighted its utility in several key reaction types:

Cycloaddition Reactions : It readily participates in [3+2] cycloaddition reactions. In the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), 1-azido-4-methoxybenzene has been noted as a successful exception among aryl azides, which typically give low yields, affording a 94% yield in a reaction with a tertiary propargylic alcohol. acs.org It is also used in thermal cycloadditions; for example, heating with methyl 3-phenylpropiolate in benzene (B151609) yields a mixture of triazole regioisomers. unifr.ch

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Thermal Cycloaddition | 1-Azido-4-methoxybenzene, Methyl 3-phenylpropiolate | Benzene, 100 °C, 50 h (microwave) | Methyl 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxylate | 35% | unifr.ch |

| RuAAC | 1-Azido-4-methoxybenzene, Tertiary propargylic alcohol | Ruthenium(II) catalyst | 1,5-disubstituted 1,2,3-triazole | 94% | acs.org |

| Photocatalysis | 1-Azido-4-methoxybenzene | Pd@TiO₂, Water, UV-A (365 nm), 5 h | 4-methoxyaniline | 97% | rsc.org |

Photochemistry : The compound serves as a model for understanding the photochemical behavior of electron-rich aryl azides. Under UV irradiation in the presence of a photocatalyst, it can be converted into other useful compounds. For instance, irradiation with UV-A light in water with a Pd@TiO₂ catalyst reduces the azide to an amine, forming 4-methoxyaniline in high yield. rsc.org

The physical and spectroscopic properties of 1-azido-4-methoxybenzene are well-characterized.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O | ontosight.ai |

| Molecular Weight | 149.15 g/mol | chemeo.com |

| Appearance | Colorless to pale yellow liquid/oil | ontosight.aiscielo.br |

| ¹H NMR (CDCl₃, 300 MHz) | δ 6.96 (d, 2H), 6.89 (d, 2H), 3.80 (s, 3H) | scielo.br |

| ¹³C NMR (CDCl₃, 75.5 MHz) | δ 157.1, 132.4, 120.0, 115.2, 55.6 | scielo.br |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKDSHDYUBDVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175217 | |

| Record name | Benzene, 1-azido-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101-87-3 | |

| Record name | 4-Methoxyphenyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-azido-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Azido 4 Methoxybenzene

Photochemistry of Aryl Azides

The photolysis of aryl azides is a primary method for generating aryl nitrenes, which are versatile reactive intermediates in organic synthesis. The process begins with the absorption of light, leading to the extrusion of molecular nitrogen and the formation of the nitrene in its singlet state.

Generation and Reactivity of Singlet and Triplet Nitrenes

Photolysis of 1-azido-4-methoxybenzene results in the formation of singlet 4-methoxyphenylnitrene, a highly reactive species. researchgate.net This singlet nitrene exists for a very short duration, typically on the nanosecond timescale, before undergoing further reactions. researchgate.net One of the principal decay pathways for the singlet 4-methoxyphenylnitrene is intersystem crossing (ISC), a radiationless transition to the more stable triplet state (³(4-methoxyphenylnitrene)). acs.orgwikipedia.org

The reactivity of the two spin states differs significantly. The singlet nitrene is electrophilic and can be trapped by various nucleophiles. researchgate.net In aqueous environments, it can react with water to form the corresponding singlet arylnitrenium ion. researchgate.net The triplet nitrene, possessing a biradical nature, is less reactive than the singlet state and has a longer lifetime. researchgate.netresearchgate.net Its reactions often involve hydrogen atom abstraction or dimerization to form azobenzenes. researchgate.net For instance, the triplet 4-methoxyphenylnitrene can dimerize to yield 4,4'-dimethoxyazobenzene. acs.org

The strong π-donating character of the para-methoxy group has a pronounced effect on the fate of the initially formed singlet nitrene. researchgate.net It significantly accelerates the rate of intersystem crossing to the triplet state, making the triplet pathway a dominant route in the photochemistry of 1-azido-4-methoxybenzene. researchgate.netscholaris.ca

Photodissociation Pathways and Spin Dynamics

Upon UV irradiation, 1-azido-4-methoxybenzene undergoes photodissociation, cleaving the N-N₂ bond to release a molecule of nitrogen and generate 4-methoxyphenylnitrene in its first excited singlet state (S₁). researchgate.netacs.org This process is followed by very rapid spin dynamics. The primary deactivation pathway for the excited singlet nitrene is a non-radiative process involving intersystem crossing to the triplet ground state (T₁). acs.orgmdpi.com

Time-resolved spectroscopic studies have provided detailed insights into these dynamics. A picosecond Kerr-gated time-resolved resonance Raman (ps-KTR³) spectroscopy study of 1-azido-4-methoxybenzene in acetonitrile (B52724) determined the time constant for the intersystem crossing from the S₁ to the T₁ state to be 108 picoseconds. acs.org Theoretical studies using multiconfigurational second-order perturbation theory (MS-CASPT2) support that the key step in the photolysis is this efficient intersystem crossing, which is enhanced by the proximity of conical intersections, leading directly to the formation of the triplet nitrene. acs.org

Table 1: Spin Dynamics of 4-Methoxyphenylnitrene

| Parameter | Value | Solvent | Method |

|---|

Rearrangement Reactions: Ketenimines and Azepines

A characteristic reaction of singlet arylnitrenes is rearrangement through ring expansion to form seven-membered ketenimines, also known as dehydroazepines. researchgate.net This process is believed to proceed through a transient benzazirine intermediate. acs.org However, for 4-methoxyphenylnitrene, the rapid intersystem crossing to the triplet state significantly competes with this rearrangement pathway. researchgate.net The strong electron-donating nature of the para-methoxy group favors the triplet pathway over ring expansion. researchgate.net

Despite the preference for intersystem crossing, rearrangement can still occur. Studies involving the photodecomposition of 1-azido-4-methoxybenzene in cryogenic argon matrices have allowed for the spectroscopic identification of the intermediate benzazirine, which subsequently rearranges photochemically to the corresponding ketenimine. acs.org These ketenimines are long-lived species that are susceptible to hydrolysis and trapping by nucleophiles. researchgate.net For example, photolysis of aryl azides in the presence of diethylamine (B46881) can lead to the formation of 2-diethylamino-1H-azepine intermediates. acs.org

Insertion Reactions (C-H and N-H)

The highly reactive nitrene intermediates generated from 1-azido-4-methoxybenzene can undergo insertion into C-H and N-H bonds, a synthetically valuable transformation for forming new carbon-nitrogen and nitrogen-nitrogen bonds. wikipedia.orgwikipedia.org This reaction is a general feature of nitrene chemistry. nih.govrsc.org

While singlet nitrenes are primarily responsible for these insertion reactions, the efficiency can be influenced by the substrate and reaction conditions. In a notable example, the copper-catalyzed reaction of 1-azido-4-methoxybenzene with various tryptophol (B1683683) and tryptamine (B22526) derivatives proceeds smoothly to afford 3a-nitrogenous furoindoline and pyrroloindoline products in high yields. mdpi.com This transformation occurs via a nitrene transfer and subsequent cyclization, which involves an effective N-H insertion. mdpi.com The reaction demonstrates high efficiency across a range of substituted substrates. mdpi.com

Table 2: Copper-Catalyzed Synthesis of Furo/Pyrroloindolines from 1-Azido-4-methoxybenzene

| Substrate | Product Yield |

|---|---|

| Tryptophols (11a-n) | 72-99% |

| Tryptamines (11o-r) | 72-99% |

Data from a study on reactions with various tryptophol and tryptamine derivatives. mdpi.com

Influence of Substituents on Photochemical Pathways

Substituents on the phenyl ring play a critical role in directing the photochemical pathways of aryl azides by altering the electronic properties of the intermediate nitrene. researchgate.net In the case of 1-azido-4-methoxybenzene, the para-methoxy group is a strong π-electron-donating group. researchgate.net This electronic effect has a profound impact on the relative rates of the competing decay pathways of the singlet nitrene: intersystem crossing, ring expansion, and reaction with nucleophiles.

The electron-donating methoxy (B1213986) group significantly accelerates the rate of intersystem crossing (k_ISC > 5.0 x 10⁸ s⁻¹) to the triplet state. researchgate.netscholaris.ca This makes the formation of the triplet nitrene and its subsequent reactions, such as dimerization, a more favorable outcome compared to the ring-expansion rearrangement that leads to ketenimines. researchgate.net This is a key difference from unsubstituted phenylnitrene, where ring expansion is a very fast and dominant process. researchgate.net In contrast, electron-withdrawing groups can have different effects on the reaction pathways. scispace.com

Thermal Decomposition and Nitrene Generation

In addition to photolysis, thermal decomposition is another method for generating nitrenes from aryl azides. When heated, 1-azido-4-methoxybenzene, like other aromatic azides, undergoes thermal decomposition to release molecular nitrogen and form the reactive 4-methoxyphenylnitrene intermediate. unibo.it This process typically occurs at temperatures above 100°C. The resulting nitrene can then engage in subsequent reactions such as C-H insertion, cyclization, or rearrangement.

While detailed kinetic studies on the thermal decomposition of 1-azido-4-methoxybenzene are not extensively documented in the reviewed literature, its decomposition under certain experimental conditions has been noted. For instance, during a multi-step flow synthesis, the 1-azido-4-methoxybenzene intermediate was observed to decompose upon passing through a heated column. uio.no The propensity for thermal decomposition necessitates careful temperature control during its synthesis and handling, with storage at low temperatures (e.g., -20°C) often recommended to prevent degradation. lookchem.com

Radical-Mediated Transformations Involving the Azido (B1232118) Group

The azido group of 1-azido-4-methoxybenzene can participate in radical-mediated transformations. The presence of radical intermediates in its reactions has been confirmed through experiments using radical scavengers. For instance, the addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT) has been shown to completely suppress certain reactions, indicating a radical mechanism is at play. In one study, the use of four equivalents of TEMPO halted product formation and instead yielded TEMPO-adducts.

A proposed general mechanism for these radical-mediated pathways involves:

Initiation: A single-electron transfer generates alkyl radicals.

Propagation: These newly formed radicals then react with the azide (B81097).

Termination: Radical scavengers can intercept the radical intermediates, which stops the reaction and prevents product formation.

Nucleophilic Substitution Reactions of the Azido Moiety

The azido group in 1-azido-4-methoxybenzene can be displaced through nucleophilic substitution reactions. mdpi.com For example, treatment with sodium iodide (NaI) in acetone (B3395972) can replace the azido group (-N₃) with an iodo group (-I) to form 1-iodo-4-methoxybenzene. The efficiency of these reactions is influenced by factors such as solvent polarity, with more polar solvents tending to accelerate the substitution rates.

Furthermore, copper catalysts like copper(I) iodide (CuI) can be employed to enhance the yields of these substitution reactions by stabilizing the transition states. A notable application is the synthesis of 1-azido-4-methoxybenzene itself from 1-iodo-4-methoxybenzene and sodium azide, which can be facilitated by a Cu(I) catalyst. muni.cz Research has shown that a Cu(I) catalyst supported on a weakly acidic polyacrylate resin is effective for the nucleophilic substitution of the azido group onto 4-iodoanisole. muni.czbenthamdirect.com

Cycloaddition Reactions (Click Chemistry Framework)

1-Azido-4-methoxybenzene is a prominent reagent in cycloaddition reactions, particularly within the framework of "click chemistry." These reactions are characterized by their high efficiency and selectivity, leading to the formation of stable heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used [3+2] cycloaddition reaction that involves 1-azido-4-methoxybenzene and terminal alkynes to form 1,2,3-triazoles. This reaction is known for its high yields and compatibility with a wide range of functional groups. uio.no It can be carried out in various solvents, including aqueous media, making it a versatile synthetic tool. uio.norsc.org

A typical procedure involves reacting 1-azido-4-methoxybenzene with a terminal alkyne in the presence of a copper(I) source. For example, a gram-scale synthesis reacting 1-azido-4-methoxybenzene with phenylacetylene (B144264) using copper iodide (CuI) and a prolinamide ligand in water at room temperature yielded the corresponding 1,2,3-triazole in 88% yield. The choice of ligand can be crucial; while ligands like DMEDA, phenanthroline, and L-proline resulted in poor conversions, prolinamide-based ligands were found to be optimal. rsc.org

Table 1: Examples of CuAAC Reactions with 1-Azido-4-methoxybenzene

| Alkyne | Catalyst System | Solvent | Yield (%) |

| Phenylacetylene | CuI / Prolinamide | Water | 95 |

| 1-Ethynyl-4-pentylbenzene | CuI / Prolinamide | Water | 88 |

Data sourced from a study on prolinamide-promoted copper-catalyzed cycloadditions. rsc.org

A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively producing the 1,4-disubstituted triazole isomer. uio.no This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. uio.no The copper catalyst plays a crucial role in directing the reaction pathway to favor the formation of the 1,4-isomer. uio.no The use of a Cu(I) catalyst supported on a weakly acidic polyacrylate resin has also been shown to provide excellent regioselectivity for 1,4-disubstituted 1,2,3-triazoles in quantitative yields. muni.czbenthamdirect.com

The mechanism of the CuAAC reaction has been a subject of extensive research. It is generally accepted that the reaction proceeds through a catalytic cycle involving copper acetylide intermediates. nih.gov While early proposals suggested a mononuclear copper complex, more recent experimental and computational studies point towards a dinuclear copper mechanism as the favored pathway. nih.gov The presence of ligands can significantly influence the structure and reactivity of the catalytically active copper species. nih.gov For instance, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a ligand known to stabilize the Cu(I) oxidation state in aqueous solutions, thereby accelerating the reaction. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloadditions

As a complement to the CuAAC reaction, Ruthenium-Catalyzed Azide-Alkyne Cycloadditions (RuAAC) have emerged as a powerful method for synthesizing 1,2,3-triazoles. organic-chemistry.orgchalmers.se The primary distinction of RuAAC is its regioselectivity, which favors the formation of 1,5-disubstituted triazoles. organic-chemistry.orgnih.govacs.org This alternative regioselectivity provides access to a different class of triazole isomers that are not readily accessible through CuAAC. chalmers.seacs.org

Ruthenium(II) complexes, particularly those containing a [CpRuCl] unit such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are highly effective catalysts for this transformation. organic-chemistry.orgnih.govacs.org These catalysts can promote the reaction between a variety of azides, including 1-azido-4-methoxybenzene, and both terminal and internal alkynes. organic-chemistry.orgnih.gov In one instance, the reaction of 1-azido-4-methoxybenzene with a tertiary propargylic alcohol yielded the desired 1,5-disubstituted triazole in 94% yield. chalmers.seacs.org

The mechanism of RuAAC is believed to involve an oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by reductive elimination, which releases the triazole product and regenerates the active catalyst. organic-chemistry.orgnih.gov Density Functional Theory (DFT) calculations support this proposed mechanism and indicate that the reductive elimination step is rate-determining. nih.gov

Table 2: Comparison of Copper- and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Primary Product | 1,4-Disubstituted 1,2,3-triazole | 1,5-Disubstituted 1,2,3-triazole |

| Alkyne Substrates | Primarily terminal alkynes | Terminal and internal alkynes |

| Common Catalysts | Cu(I) salts (e.g., CuI) | [Cp*RuCl] complexes |

| General Mechanism | Involves copper acetylide intermediates | Involves a ruthenacycle intermediate |

Regioselectivity for 1,5-Disubstituted Triazoles

A key feature of the RuAAC is its high regioselectivity for the formation of 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org This is in contrast to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which predominantly yields the 1,4-disubstituted isomer. acs.orgcore.ac.uknih.gov For instance, the reaction of 1-azido-4-methoxybenzene with terminal alkynes in the presence of a ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively produces the 1,5-disubstituted triazole. nih.govorganic-chemistry.org However, exceptions to this selectivity have been observed. For example, the reaction of 1-azido-4-methoxybenzene with a tertiary propargylic alcohol yielded the desired triazole in 94% yield. acs.orgcore.ac.ukchalmers.se In some cases, particularly with certain aryl azides, mixtures of 1,4- and 1,5-disubstituted isomers can be formed. acs.org

The table below summarizes the regioselectivity observed in Ru-catalyzed cycloadditions involving aryl azides.

| Catalyst System | Reactants | Product(s) | Regioselectivity | Reference |

| CpRuCl(PPh₃)₂ | Benzyl azide, Phenylacetylene | 1,5-Disubstituted triazole | High | chalmers.se |

| CpRuCl(COD) | 1-Azido-4-methoxybenzene, Tertiary propargylic alcohol | 1,5-Disubstituted triazole | High (94% yield) | acs.orgcore.ac.ukchalmers.se |

| Ru(OAc)₂(PPh₃)₂ | Benzyl azide, Phenylacetylene | 1,4-Disubstituted triazole | 100% 1,4-isomer | chesci.com |

| CpRuCl(PPh₃)₂ | Benzyl azide, Phenylacetylene | Mixture of 1,4- and 1,5-isomers | 85% 1,5-isomer, 15% 1,4-isomer | chesci.com |

| Cp*RuCl(NBD) | Benzyl azide, Phenylacetylene | 1,5-Disubstituted triazole | 100% 1,5-isomer | chesci.com |

Mechanistic Insights into Ru-Catalyzed Reactions

The mechanism of the RuAAC is believed to proceed through an oxidative coupling pathway. nih.govorganic-chemistry.org This involves the initial coordination of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov In this intermediate, the first carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov The subsequent reductive elimination from this ruthenacycle is considered the rate-determining step and leads to the formation of the triazole product. nih.govorganic-chemistry.org

Density Functional Theory (DFT) calculations have provided further support for this proposed mechanism. nih.govorganic-chemistry.org These studies indicate that for ruthenium complexes with Cp ligands, the pathway leading to the 1,5-disubstituted product is energetically favored. acs.org In contrast, for complexes lacking Cp ligands, the energy barrier for the formation of the 1,5-isomer is significantly higher, explaining their selectivity towards 1,4-disubstitution. acs.orgchalmers.se The coordination of the internal nitrogen of the azide to the ruthenium complex is a key factor in lowering the transition state energy for the formation of the 1,5-isomer. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, metal-free click chemistry reaction that has found widespread use in bioconjugation and materials science due to its high efficiency and biocompatibility. beilstein-journals.orgthieme-connect.de This reaction utilizes strained cycloalkynes, which react readily with azides without the need for a metal catalyst. beilstein-journals.orgthieme-connect.de

Metal-Free Cycloaddition Methodologies

The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the uncatalyzed version of this reaction, but it often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. uio.no SPAAC overcomes these limitations by employing strained cyclooctynes. beilstein-journals.org The ring strain of the cycloalkyne significantly accelerates the reaction rate, allowing it to proceed under mild, physiological conditions. beilstein-journals.org Various metal-free click methodologies have been developed based on this principle. researchgate.net

Activation Strategies for SPAAC

The reactivity in SPAAC can be tuned by modifying the electronic properties of both the azide and the cycloalkyne. thieme-connect.de For instance, electron-deficient aryl azides exhibit enhanced reactivity with certain cyclooctynes. thieme-connect.de This is attributed to a shift in the reaction mechanism from a normal-electron-demand to an inverse-electron-demand cycloaddition, where the interaction between the HOMO of the alkyne and the LUMO of the azide becomes dominant. thieme-connect.de The introduction of electron-withdrawing substituents on the cycloalkyne can also increase the reaction rate. beilstein-journals.org Furthermore, secondary interactions, such as the formation of a boronate ester, have been shown to accelerate the cycloaddition rate and control regioselectivity. rsc.org

Other 1,3-Dipolar Cycloaddition Reactions

Besides reacting with alkynes, 1-azido-4-methoxybenzene can participate in 1,3-dipolar cycloaddition reactions with other dipolarophiles. For example, it can react with alkenes, particularly strained alkenes like norbornene, to form triazoline rings. researchgate.net This azide-alkene cycloaddition is less explored in polymer science but offers a pathway to new materials. researchgate.net Another example involves the reaction of aryl azides with enaminones in the presence of an ionic liquid, which selectively yields 1,5-disubstituted triazoles. mdpi.com Additionally, reactions with nitriles have been investigated. While cycloaddition of 1-azido-4-methoxybenzene with benzonitrile (B105546) or isonicotinonitrile did not proceed under certain conditions, its reaction with nitriles containing an alpha-proton, in the presence of a copper(I) catalyst and a base, surprisingly led to the formation of 1,4-disubstituted 1,2,3-triazol-5-amines in high yields. muni.cz

Staudinger Ligation and Aza-Wittig Reactions

Organic azides, including 1-azido-4-methoxybenzene, are key substrates in the Staudinger ligation and aza-Wittig reactions. mdpi.comdiva-portal.org The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane (or aza-ylide). mdpi.comsigmaaldrich.com This intermediate is central to both subsequent reaction types.

The Staudinger ligation is a chemoselective reaction that forms a stable amide bond. sigmaaldrich.com This occurs when the phosphine reagent contains an ortho-ester group, which can be trapped by the initially formed aza-ylide before hydrolysis. sigmaaldrich.com The high chemoselectivity and biocompatibility of this reaction have made it a valuable tool in chemical biology. sigmaaldrich.com

The aza-Wittig reaction utilizes the reactivity of the iminophosphorane intermediate with carbonyl compounds to form imines. mdpi.combeilstein-journals.org This reaction can be performed catalytically. beilstein-journals.org For example, 1-azido-4-methoxybenzene can be reacted with an aldehyde in the presence of a phosphine catalyst to generate the corresponding imine. durham.ac.uk Flow chemistry techniques have been developed to perform these reactions efficiently, allowing for the synthesis of imines and subsequently amines in high purities and yields. durham.ac.ukrsc.org However, the reactivity of the iminophosphorane intermediate can be influenced by the electronic nature of the substituents on the aryl azide. durham.ac.uk

The table below provides examples of aza-Wittig reactions involving 1-azido-4-methoxybenzene.

| Azide | Carbonyl Partner | Product | Yield | Reference |

| 1-Azido-4-methoxybenzene | 4-Nitrobenzaldehyde | 4-Methoxy-N-((E)-(4-nitrophenyl)methylidene)aniline | 81% | durham.ac.uk |

| 1-Azido-4-methoxybenzene | 2-Nitrobenzaldehyde | 4-Methoxy-N-((E)-(2-nitrophenyl)methylidene)aniline | 81% | durham.ac.ukrsc.org |

| 1-Azido-4-methoxybenzene | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-4-methoxyaniline | 73% | durham.ac.uk |

| 1-Azido-4-methoxybenzene | 4-(Trifluoromethyl)benzaldehyde | 4-Methoxy-N-(4-(trifluoromethyl)benzylidene)aniline | 78% | durham.ac.uk |

| 1-Azido-4-methoxybenzene | 2-Naphthaldehyde | 4-Methoxy-N-(naphthalen-2-ylmethylene)aniline | 98% | durham.ac.uk |

Rearrangement Reactions beyond Photochemistry

The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for converting carboxylic acids into amines, carbamates, and ureas. wikipedia.orgnih.gov While 1-azido-4-methoxybenzene itself is not the direct substrate for a Curtius rearrangement, its corresponding acyl azide derivative, 4-methoxybenzoyl azide, readily undergoes this reaction. lookchem.com

The preparation of the necessary acyl azide can be achieved by reacting the corresponding acid chloride with sodium azide or by treating an acylhydrazine with nitrous acid. wikipedia.org A direct method involves the reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA). wikipedia.orgnih.gov The resulting isocyanate is a key intermediate that can be trapped by various nucleophiles. nih.gov For instance, reaction with an alcohol, such as 4-methoxybenzyl alcohol, yields a protected amine. nih.gov The mechanism is believed to be a concerted process where the migration of the R-group and the loss of nitrogen occur simultaneously. wikipedia.org

Table 3: Applications of Curtius Rearrangement with Methoxy-substituted Aryl Compounds

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Acid | Diphenylphosphoryl azide, 4-methoxybenzyl alcohol | Protected amine | nih.gov |

| Acyl azide | Heat | Isocyanate | wikipedia.org |

| Carboxylic acid | Diphenylphosphoryl azide | Acyl azide | wikipedia.org |

The Schmidt reaction is an acid-catalyzed reaction of an azide with a carbonyl compound, tertiary alcohol, or alkene to produce amines, amides, nitriles, or imines after rearrangement and expulsion of nitrogen. wikipedia.orgorganic-chemistry.org This reaction is closely related to the Curtius rearrangement. wikipedia.org

In the context of analogues of 1-azido-4-methoxybenzene, the Schmidt reaction can be applied to substrates containing the 4-methoxyphenyl (B3050149) group. For example, the intramolecular Schmidt reaction of an azido-ketone with a 4-methoxyphenyl substituent can lead to the formation of bridged amides. nih.gov The electronic properties of the migrating aryl group play a crucial role in the regioselectivity of the reaction. The electron-donating methoxy group can stabilize intermediates through cation-π interactions, influencing the reaction pathway. nih.gov

For instance, in the intramolecular Schmidt reaction of 2-azido-alkyl cyclohexanones, a 4-methoxyphenyl substituent was found to direct the reaction towards the formation of a bridged amide. nih.gov This highlights the influence of the electronic nature of the anisole (B1667542) moiety in controlling the outcome of such rearrangements.

Electrochemical Reactions of Aryl Azides

The electrochemical behavior of aryl azides, including 1-azido-4-methoxybenzene, has been investigated, revealing pathways for both reduction and oxidation. The electrochemical reduction of some aryl azides can lead to the formation of imidazole (B134444) derivatives. acs.org

Studies on the reaction of 1-azido-4-methoxybenzene with group 13 metal trichlorides, which can have an electrochemical component, have shown the formation of persistent radical cations of "dimer" (4-aminodiphenylamines) and "trimer" species. beilstein-journals.org For example, the reaction of 4-methoxyphenyl azide with GaCl₃ produces 4-amino-4'-methoxydiphenylamine (B89606) as a major product. beilstein-journals.org The formation of these products is proposed to proceed through an initial coordination of the metal halide to the azide, followed by the loss of nitrogen and subsequent coupling reactions. beilstein-journals.org

In other electrochemical studies, the azidoiodination of alkenes can be controlled by the electrode polarity. For example, the reaction of 4-methoxystyrene (B147599) with TMSN₃ and n-Bu₄NI in the presence of an electric current can yield 1-(1-azido-2-iodoethyl)-4-methoxybenzene. rsc.org

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,1,2,2-tetrachloroethane |

| 1-Azido-4-methoxybenzene |

| 1-Azido-4-nitrophenyl azide |

| 2,6-dichloro-N-(triphenyl-phosphoranylidene)aniline |

| 2-quinuclidone |

| 4-amino-4'-methoxydiphenylamine |

| 4-methoxy-N-(triphenylphosphoranylidene)aniline |

| 4-methoxybenzoyl azide |

| 4-methoxyphenyl isocyanate |

| 4-nitrophenyl azide |

| Benzyl azide |

| Diphenylphosphoryl azide |

| Iminophosphorane |

| Phenyl azide |

| Triphenylphosphine |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Time-Resolved Spectroscopy for Intermediate Detection

Time-resolved spectroscopy is crucial for studying the highly reactive, short-lived intermediates generated from 1-azido-4-methoxybenzene, particularly through photochemical reactions. The photodecomposition of aryl azides is known to proceed via nitrene intermediates, and understanding their behavior is key to controlling reaction outcomes.

Upon irradiation with ultraviolet light, such as at 266 nm, 1-azido-4-methoxybenzene undergoes photodecomposition to form 4-methoxyphenylnitrene. rsc.org Studies using picosecond Kerr-gated time-resolved resonance Raman (ps-KTR³) spectroscopy have been instrumental in directly observing these transient species. umich.edu This technique allows for the detection and characterization of both the singlet and triplet states of the 4-methoxyphenylnitrene. umich.edu Research has detailed the process of intersystem crossing from the initially formed singlet nitrene (S1) to the more stable triplet nitrene (T1) ground state. rsc.orgumich.edu The reaction is proposed to follow a sequence beginning with irradiation, leading to an intersystem crossing that ultimately produces molecular nitrogen and the triplet 4-methoxyphenylnitrene. rsc.org The identification of these intermediates is vital, as their distinct reactivities dictate the final products of the reaction, such as the formation of 4,4'-dimethoxyazobenzene. rsc.org Laser flash photolysis experiments have also been used to generate and study transient species in various solvents, noting the formation of a transient with maximum absorbance at 415 nm in acetonitrile (B52724) and methanol, which is assigned to the triplet nitrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 1-azido-4-methoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity and chemical environment of each atom.

The ¹H NMR spectrum confirms the presence of the methoxy (B1213986) group and the para-substituted aromatic ring. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms in the molecule. The specific chemical shifts (δ), reported in parts per million (ppm), are characteristic of the compound's structure. Data from various studies using different deuterated solvents demonstrate the consistency of the molecular structure.

| Spectrum | Solvent | Chemical Shifts (δ, ppm) | Reference(s) |

| ¹H NMR | CDCl₃ | ~7.9 (m, 2H), ~7.8 (m, 2H), 4.72 (s, 3H) | nist.gov |

| CDCl₃ | 6.95 (d, J = 8.8 Hz, 2H), 6.88 (d, J=9.2 Hz, 2H), 3.78 (s, 3H) | ||

| CD₃OD | 6.92 (d, J = 9.0 Hz, 2H), 6.96 (d, J = 9.0 Hz, 2H), 3.76 (s, 3H) | jomardpublishing.com | |

| DMSO-d₆ | 7.05 (d, J = 9.3 Hz, 2H), 6.98 (d, J = 9.0 Hz, 2H), 3.39 (s, 3H) | ||

| ¹³C NMR | CD₃OD | 158.8, 133.7, 121.1, 116.4, 56.1 | jomardpublishing.com |

| DMSO-d₆ | 156.8, 131.4, 120.9, 115.3, 55.4 |

Note: Chemical shifts and coupling constants (J) may vary slightly between reports due to differences in instrumentation and sample concentration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and analyzing the electronic properties of 1-azido-4-methoxybenzene.

IR spectroscopy is particularly effective for identifying the azido (B1232118) (–N₃) functional group. This group exhibits a strong and characteristic asymmetric stretching vibration (νas) in a relatively clean region of the infrared spectrum. This distinct absorption band serves as a reliable diagnostic marker for the presence of the azide (B81097) moiety in the molecule.

| Reported IR Absorption (ν, cm⁻¹) | Reference(s) |

| 2109 | jomardpublishing.com |

| 2106 | |

| 2092 | nist.gov |

| 2099 | |

| 2097 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. It is also used in conjunction with laser flash photolysis to monitor the formation and decay of transient species, as noted by the absorbance of the triplet nitrene intermediate around 415 nm.

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 1-azido-4-methoxybenzene and to study its fragmentation patterns, which provides insight into reaction pathways. The molecular weight of 1-azido-4-methoxybenzene is 149.15 g/mol . nist.govchemeo.com

In electron ionization mass spectrometry (EI-MS), the primary and most significant fragmentation of aryl azides is the loss of a molecule of nitrogen (N₂, 28 Da). researchgate.net This process results in the formation of a highly reactive nitrene radical cation. The mass spectrum of 1-azido-4-methoxybenzene is therefore characterized by a molecular ion peak (M⁺) at m/z 149 and a prominent base peak at m/z 121, corresponding to the [M-N₂]⁺ fragment. nist.govchemeo.com

Further fragmentation of the nitrene radical cation can occur, providing additional structural information. High-Resolution Mass Spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₇H₇N₃O and validating the identity of the fragments observed during analysis. jomardpublishing.com

X-ray Crystallography in Solid-State Structural Determination

While 1-azido-4-methoxybenzene is a crucial reagent in many reactions that lead to crystalline products, and the crystal structures of its derivatives, such as various 1,2,3-triazoles, have been extensively studied, a published single-crystal X-ray structure for 1-azido-4-methoxybenzene itself is not readily found in the surveyed literature. jomardpublishing.com However, the crystallographic analysis of its reaction products, like 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole, confirms the connectivity and original substitution pattern of the precursor azide. jomardpublishing.com The application of X-ray crystallography to derivatives provides invaluable, albeit indirect, validation of the structure of the parent azide and demonstrates the spatial arrangement of the 4-methoxyphenyl (B3050149) group in more complex molecular architectures. jomardpublishing.com

Theoretical and Computational Chemistry Studies of 1 Azido 4 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-azido-4-methoxybenzene. Geometry optimization using functionals like B3LYP with basis sets such as 6-311+G(d,p) reveals a planar aromatic ring structure. smolecule.com The azide (B81097) group (N3) attached to the benzene (B151609) ring is nearly linear, with bond lengths indicating delocalized pi-electron density across the three nitrogen atoms. unibo.it Specifically, in aromatic azides, the N2-N1 bond length is typically slightly shorter than in alkyl azides. unibo.it

Table 1: Representative Calculated Electronic Properties of Aryl Azides This table presents typical data obtained from quantum chemical calculations for aryl azides, illustrating the types of parameters studied. Specific values are for 1-Azido-2-chloro-4-(trifluoromethoxy)benzene as a reference.

| Property | Method/Basis Set | Calculated Value/Observation | Reference |

| Geometry Optimization | B3LYP/6-311+G(d,p) | Planar aromatic ring | smolecule.com |

| NBO Charge on Azido (B1232118) Group | B3LYP/6-311+G(d,p) | -0.32 e | smolecule.com |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 4.8 eV | smolecule.com |

| Unpaired Electron Density | UB3LYP/6-31+G(d,p) | Housed in extensive π-delocalised orbitals (in radical cation) | beilstein-journals.org |

Molecular Dynamics Simulations of Reaction Mechanisms

While static quantum chemical calculations are excellent for determining the energies of stable molecules and transition states, molecular dynamics (MD) simulations provide a view of the time evolution of chemical systems. MD simulations model the atomic motions of molecules over time by solving Newton's equations of motion, allowing researchers to observe reaction dynamics, conformational changes, and solvent effects.

For reactions involving 1-azido-4-methoxybenzene, such as cycloadditions or thermal decompositions, MD simulations can be used to sample the potential energy surface and identify the most probable reaction pathways. For instance, in studying complex biomolecular systems, MD simulations using software like GROMACS are employed to assess the stability of ligand-protein complexes and understand their interactions over time. mdpi.com This methodology can be adapted to study the interaction of 1-azido-4-methoxybenzene with catalysts or other reactants in a solvent environment. Nonadiabatic dynamics simulations have been crucial in studying the decomposition of other azides, revealing the roles of conical intersections in guiding the reaction mechanism following photoexcitation. researchgate.net Such simulations can map the entire deactivation and rearrangement process, providing a level of detail that complements experimental results.

Investigation of Excited States and Non-Adiabatic Transitions

The photochemistry of aryl azides like 1-azido-4-methoxybenzene is governed by the behavior of their electronic excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S0) to an excited singlet state, typically S2. diva-portal.org This is followed by very rapid internal conversion to the first excited singlet state (S1). diva-portal.org From the S1 state, the key photochemical reaction occurs: the extrusion of a molecule of nitrogen (N2) to produce a highly reactive singlet nitrene intermediate. diva-portal.org This process is exothermic and has a very small activation energy. diva-portal.org

The decomposition process is often a non-adiabatic transition, meaning the system moves between different potential energy surfaces (e.g., from S1 to S0). researchgate.net These transitions are often facilitated by conical intersections, which are points of degeneracy between electronic states that provide an efficient pathway for radiationless deactivation and rearrangement. researchgate.net The photoionization of the resulting phenylnitrene intermediate has been studied, with the adiabatic ionization energies (AIE) from the triplet nitrene (³A₂) to its radical cation in doublet (²B₂) and quartet (⁴A₁) spin states being determined experimentally as 8.29 ± 0.01 eV and 9.73 ± 0.01 eV, respectively. acs.org

Elucidation of Reaction Intermediates and Transition States

Computational chemistry is essential for identifying and characterizing the high-energy, transient species involved in the reactions of 1-azido-4-methoxybenzene. The primary intermediate formed upon thermal or photochemical decomposition is 4-methoxyphenylnitrene. This highly reactive nitrene can then undergo various subsequent reactions, such as C-H bond insertion, cyclization, or rearrangement.

DFT calculations are used to locate the transition state structures for these reaction pathways and to calculate their corresponding activation energies. For example, in a related aryl azide, DFT-based analysis identified two main decomposition pathways: a [3+2] cycloaddition with an activation energy of 22.4 kcal/mol, and N2 elimination to form the nitrene, which required 18.9 kcal/mol. smolecule.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product on the potential energy surface. acs.org In catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies help elucidate the mechanism by identifying key intermediates, like copper-acetylide complexes and metallacycles, and their corresponding transition states. rsc.orgmuni.cz

Table 2: Representative Calculated Activation Energies for Aryl Azide Reactions This table shows calculated activation energies for decomposition pathways of a substituted aryl azide, illustrating how computational methods are used to compare competing mechanisms.

| Reaction Pathway | Intermediate Formed | Calculated Activation Energy (kcal/mol) | Reference |

| N₂ Elimination | Nitrene | 18.9 | smolecule.com |

| [3+2] Cyclization | Tetrazole | 22.4 | smolecule.com |

Hammett Analyses in Understanding Substituent Effects

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. The electronic influence of the azide group has been investigated using Hammett-Taft parameters derived from the gas-phase acidities of 3- and 4-azidophenol. nih.gov These studies revealed that the azide functional group exhibits a "chameleonic" electronic behavior. nih.gov

When attached to a phenol (B47542) ring, the azide group acts primarily as an inductively withdrawing group with negligible resonance contribution. nih.gov However, when attached to a benzoic acid system, it behaves as a strong π-donor, comparable to a hydroxyl group. nih.gov This context-dependent electronic character is crucial for understanding its reactivity. The substituent constants σF (for field/inductive effects) and σR (for resonance effects) have been determined from these studies. nih.gov For the phenol system, the values were σF = 0.38 and σR = 0.02, while calculations for the benzoic acid system yielded σF = 0.69 and σR = -0.39. nih.gov This highlights that the electron-donating or -withdrawing nature of the azide group is not fixed but responds to the electronic demands of the molecular system it is part of.

Table 3: Hammett-Taft Parameters for the Azide Substituent in Different Systems

| Parent Molecule | Parameter | Value | Interpretation | Reference |

| Phenol | σF | 0.38 | Inductively withdrawing | nih.gov |

| Phenol | σR | 0.02 | Negligible resonance effect | nih.gov |

| Benzoic Acid | σF | 0.69 | Inductively withdrawing | nih.gov |

| Benzoic Acid | σR | -0.39 | Strongly resonance-donating | nih.gov |

Analysis of Intermolecular Interactions and Charge Distribution

The charge distribution within 1-azido-4-methoxybenzene dictates its intermolecular interactions, which are critical for understanding its properties in the solid state and in solution. The azide group's mesomeric structures show a separation of charge, with the terminal nitrogen atom being nucleophilic and the central nitrogen being electrophilic. unibo.it This inherent polarity allows the azide group to participate in a variety of weak intermolecular interactions.

Computational studies on azido-azido interactions using molecular electrostatic potential maps, energy decomposition analysis (EDA), and non-covalent interaction (NCI) analysis show that these contacts are weakly stabilizing, with energies ranging from 0.2 to 2.7 kcal/mol. unizar.es The stability of these interactions is highly dependent on the specific topology (i.e., the relative orientation of the two azide groups) and relies on a combination of electrostatic, orbital, and dispersion forces. unizar.es The electron-donating methoxy (B1213986) group further modifies the charge distribution on the aromatic ring, influencing how the molecule interacts with its neighbors. These weak interactions, while individually small, collectively play a significant role in the crystal packing and supramolecular chemistry of the compound. unizar.es

Applications of 1 Azido 4 Methoxybenzene in Advanced Chemical Synthesis and Materials Science

Precursor in Organic Synthesis

The azide (B81097) functional group in 1-azido-4-methoxybenzene is a key to its utility in organic synthesis. It can be transformed into other nitrogen-containing functionalities, such as amines, or it can participate directly in reactions to build molecular complexity.

Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. 1-Azido-4-methoxybenzene is a valuable precursor for the synthesis of these important compounds. nih.gov

A primary route for this application involves the generation of a highly reactive nitrene intermediate. Upon thermal or photochemical stimulation, aryl azides like 1-azido-4-methoxybenzene release molecular nitrogen (N₂) to form a 4-methoxyphenylnitrene. This transient species can then undergo a variety of reactions, including C-H insertion and cycloaddition, to construct complex heterocyclic frameworks. The synthesis of diverse heterocyclic systems, such as benzotriazoles, can be achieved through the [3+2] cycloaddition of azides with benzyne (B1209423) intermediates. researchgate.net

Table 1: Examples of Heterocycles Synthesized from Aryl Azides

| Heterocycle Class | General Synthetic Strategy | Significance |

|---|---|---|

| Benzotriazoles | [3+2] cycloaddition with benzynes | Core structures in pharmaceuticals and corrosion inhibitors |

| Indazoles | Intramolecular cyclization of ortho-substituted aryl azides | Found in various biologically active compounds |

| Fused Triazoles | Tandem cyclization reactions involving azides and ynamides | Scaffolds for medicinal chemistry mdpi.com |

Synthesis of Triazole Derivatives

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," a concept for which the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example. chempedia.info 1-Azido-4-methoxybenzene is an ideal substrate for this powerful reaction.

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.gov This reaction is highly efficient, regioselective (exclusively yielding the 1,4-disubstituted triazole isomer), and tolerant of a wide range of functional groups, allowing it to be performed under mild conditions. researchgate.netnih.gov The resulting 1,2,3-triazole ring is exceptionally stable, making it a valuable linker in various chemical applications. researchgate.net

Key Features of CuAAC:

High Yields: The reaction typically proceeds with excellent efficiency. nih.gov

Regioselectivity: It exclusively forms the 1,4-disubstituted triazole product. nih.gov

Mild Conditions: Often performed at room temperature in various solvents, including water.

Broad Scope: Tolerates a wide variety of functional groups on both the azide and alkyne components.

This methodology has been widely used to synthesize a vast array of functional molecules and complex architectures in medicinal chemistry, bioconjugation, and materials science. nih.gov

Formation of Amines from Azides

The azide group serves as a stable and reliable precursor to a primary amine, a fundamental functional group in organic chemistry. The reduction of 1-azido-4-methoxybenzene to 4-methoxyaniline is a common and important transformation. This conversion is valuable because the azide group is inert to many reaction conditions where an amine group would be reactive, effectively acting as a protected form of the amine.

A variety of methods exist for the reduction of aryl azides. While classic methods like catalytic hydrogenation are effective, they can sometimes be incompatible with other reducible functional groups within a molecule. More recent developments have focused on chemoselective reagents that can reduce the azide without affecting other sensitive groups.

Table 2: Selected Methods for the Reduction of Aryl Azides to Amines

| Reagent/Method | Typical Conditions | Advantages |

|---|---|---|

| Staudinger Reduction | Triphenylphosphine (PPh₃) followed by water | Mild and highly chemoselective |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Clean reaction with water as the only byproduct |

| Metal Hydrides | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) | Powerful reducing agents |

Role in Materials Science and Polymer Chemistry

The unique reactivity of the azide group makes 1-azido-4-methoxybenzene and similar compounds valuable tools in the design and synthesis of advanced materials and polymers.

Precursors for Novel Materials

The same reactions that make 1-azido-4-methoxybenzene useful in organic synthesis are also applied in materials science. The CuAAC "click" reaction, for instance, is a powerful method for functionalizing surfaces, modifying polymers, and creating complex macromolecular structures. mdpi.com By attaching azide groups to a material's surface or a polymer backbone, scientists can then use click chemistry to attach a wide variety of other molecules, tailoring the material's properties for specific applications such as gas separation membranes. researchgate.net

Cross-Linking Agents in Polymer Synthesis

Cross-linking is a process that creates covalent bonds between polymer chains, forming a three-dimensional network. This process dramatically alters the physical properties of the material, often improving its mechanical strength, thermal stability, and solvent resistance. nih.govarcorepoxy.com Azide-containing compounds are highly effective cross-linking agents. mdpi.com

There are two primary mechanisms by which azides can induce cross-linking:

Thermal or Photochemical Activation: When polymers containing azide groups are heated or exposed to UV light, they generate highly reactive nitrenes. These nitrenes can then insert into C-H bonds on adjacent polymer chains, forming a stable covalent link. mdpi.comnih.gov This method is robust and can be used to cross-link a wide variety of polymers. nih.gov

Azide-Alkyne Cycloaddition: A polymer functionalized with multiple azide groups can be mixed with a molecule containing at least two alkyne groups (a di-alkyne). The subsequent CuAAC reaction forms triazole rings that act as the cross-links between the polymer chains. This "click" cross-linking approach offers precise control over the network structure.

The use of azide-based cross-linking has found applications in diverse areas, including the development of photoresists for microelectronics and improving the stability of polymer membranes. mdpi.com

Functionalization of Polymer Architectures

1-Azido-4-methoxybenzene serves as a valuable precursor and building block in the functionalization of polymer architectures, primarily through the versatile reactivity of its azide group. The introduction of this moiety onto polymer chains or surfaces allows for subsequent modification using highly efficient and specific chemical reactions, notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". grafiati.com This approach enables the covalent attachment of a wide array of molecules, thereby tailoring the polymer's properties for specific applications in materials science.

The functionalization process can be approached in two main ways: by incorporating an azido-containing monomer during polymerization or by post-polymerization modification of a pre-existing polymer. For instance, polymers with pendant reactive sites can be chemically altered to introduce the azido (B1232118) group of 1-azido-4-methoxybenzene. A more direct method involves the synthesis of a monomer derived from 1-azido-4-methoxybenzene that can be copolymerized to create an intrinsically "clickable" polymer backbone.

A significant application of this functionalization strategy is in the surface modification of polymers. For example, polymer microspheres can be rendered "clickable" by introducing azide functionalities to their surfaces. This allows for the covalent grafting of various molecules, including those with biological or optical properties, to the polymer surface. This technique has been demonstrated in the functionalization of poly(divinylbenzene) microspheres, where residual double bonds on the surface are utilized to attach azido-containing compounds, preparing them for subsequent click reactions.

The table below summarizes key research findings related to the functionalization of polymer architectures using azido compounds.

| Polymer System | Functionalization Strategy | Attached Moiety | Application |

| Poly(divinylbenzene) microspheres | Thiol-ene reaction with an azido-thiol, followed by alkyne-azide click chemistry | Poly(2-hydroxyethyl methacrylate) | Surface modification for enhanced hydrophilicity |

| General Polymers | Post-polymerization modification with azido compounds | Various alkyne-containing molecules | Tailoring of polymer properties |

| Various Monomers | Copolymerization with azido-functionalized monomers | N/A | Creation of "clickable" polymer backbones |

Strategies in Bioorthogonal Chemistry (Methodological Aspects)

Use as a Chemical Handle for Bioconjugation

The azido group of 1-azido-4-methoxybenzene is an exemplary "chemical handle" for bioconjugation due to its bioorthogonal reactivity. nih.gov This means that the azide can participate in specific chemical reactions within a complex biological environment without interfering with or being affected by the native biochemical processes. The most prominent of these bioorthogonal reactions is the azide-alkyne cycloaddition, which can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. aatbio.comnih.gov

There are two primary variants of the azide-alkyne cycloaddition used in bioconjugation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. nih.gov While highly effective, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst. nih.gov This has made it a powerful tool for in vivo bioconjugation.

In a typical bioconjugation strategy, a biomolecule of interest (e.g., a protein, nucleic acid, or cell-surface glycan) is metabolically, enzymatically, or chemically engineered to incorporate an alkyne functionality. Subsequently, 1-azido-4-methoxybenzene, or a derivative thereof carrying a reporter molecule (like a fluorophore or a biotin (B1667282) tag), can be "clicked" onto the alkyne-modified biomolecule. This allows for the visualization, isolation, and study of the target biomolecule.

The table below outlines the key features of azide-alkyne cycloaddition reactions for bioconjugation.

| Reaction Type | Key Features | Advantages | Limitations |

| CuAAC | Copper(I) catalyzed, high reaction rate, regiospecific | High efficiency, stable triazole product | Copper toxicity limits in vivo applications |

| SPAAC | Catalyst-free, uses strained cyclooctynes, bioorthogonal | No catalyst toxicity, suitable for in vivo studies | Slower reaction rates compared to CuAAC |

Design of Photoaffinity Labels (Focus on chemical mechanism of labeling)

Aryl azides, such as 1-azido-4-methoxybenzene, are classic photoaffinity labeling (PAL) reagents. researchgate.netnih.gov PAL is a powerful technique used to identify and study non-covalent interactions between a small molecule (the photoaffinity label) and its biological target, typically a protein. The core of this technique lies in the photochemical generation of a highly reactive species from the photoaffinity label that then forms a covalent bond with the interacting target molecule.

The chemical mechanism of photoaffinity labeling using 1-azido-4-methoxybenzene proceeds through the following key steps:

Photoactivation: Upon irradiation with UV light of a specific wavelength, the azido group of 1-azido-4-methoxybenzene absorbs a photon and undergoes photolysis. This results in the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process.

Nitrene Formation: The loss of dinitrogen generates a highly reactive and electron-deficient intermediate known as a nitrene, in this case, 4-methoxyphenylnitrene. The nitrene is initially formed in a singlet spin state.

Intersystem Crossing: The initially formed singlet nitrene can rapidly undergo intersystem crossing to the more stable triplet spin state. The presence of the electron-donating para-methoxy group in 1-azido-4-methoxybenzene influences the rate of this process.

Covalent Insertion: The highly reactive nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to C=C double bonds, that are present in the amino acid residues of the target protein. This results in the formation of a stable, covalent bond between the photolabel and the protein.

The covalent attachment allows for the subsequent identification of the labeled protein through techniques such as mass spectrometry. The methoxy (B1213986) group on the phenyl ring of 1-azido-4-methoxybenzene can modulate the reactivity and stability of the nitrene intermediate, influencing the efficiency of the labeling process.

The following table summarizes the key reactive intermediates and their roles in the photoaffinity labeling mechanism.

| Intermediate | Formation | Reactivity | Role in Labeling |

| Singlet Nitrene | Photolysis of the azide group with loss of N₂ | Highly reactive, electrophilic | Initial species that can undergo covalent insertion or intersystem crossing |

| Triplet Nitrene | Intersystem crossing from the singlet nitrene | Less reactive than the singlet, radical-like | Can also participate in covalent bond formation, often with different selectivity |

Supramolecular Chemistry Applications

Design of Supramolecular Assemblies

While specific examples of supramolecular assemblies based solely on 1-azido-4-methoxybenzene are not extensively documented, the principles of supramolecular chemistry suggest its potential as a building block for such structures. The design of supramolecular assemblies relies on the controlled organization of molecules through non-covalent interactions. The azido group, with its linear geometry and distinct electronic properties, can participate in various weak intermolecular interactions that can be harnessed to direct the self-assembly of molecules.

The design of supramolecular assemblies incorporating 1-azido-4-methoxybenzene could leverage the following principles:

Directional Interactions: The azido group can act as a hydrogen bond acceptor and can also participate in other directional non-covalent interactions, such as halogen bonds or chalcogen bonds, if appropriately designed partner molecules are introduced.

π-π Stacking: The aromatic methoxyphenyl ring provides a platform for π-π stacking interactions, which can contribute to the stability of supramolecular structures.

Dipole-Dipole Interactions: The significant dipole moment of the azido group can lead to dipole-dipole interactions that influence the packing of molecules in the solid state or in solution.

By synthetically modifying 1-azido-4-methoxybenzene to include other functional groups capable of specific non-covalent interactions (e.g., hydrogen bond donors, metal-coordinating ligands), it is possible to create more complex and well-defined supramolecular architectures. The interplay of these various weak interactions can lead to the formation of one-, two-, or three-dimensional supramolecular polymers or discrete assemblies.

Investigation of Azido-Mediated Intermolecular Interactions

The azido group can participate in weakly stabilizing intermolecular interactions. unizar.es Computational studies have been employed to understand the nature and strength of these "azido-azido" interactions. unizar.es These studies utilize methods such as molecular electrostatic potential maps, energy decomposition analysis (EDA), and non-covalent interaction (NCI) analysis to characterize the contacts between azido groups. unizar.es

Research has shown that the interactions between two azido ligands are generally weakly stabilizing, with interaction energies typically in the range of 0.2 to 2.7 kcal/mol. unizar.es The stability of these interactions is highly dependent on the relative orientation, or "topology," of the interacting azido groups. unizar.es These interactions are a result of a combination of electrostatic and dispersion forces, with dispersion being a crucial component for stabilization. unizar.es

The table below provides a summary of the characteristics of azido-mediated intermolecular interactions based on computational studies.

| Interaction Type | Stabilization Energy (kcal/mol) | Key Contributing Forces | Geometric Dependence |

| Azido-Azido | 0.2 - 2.7 | Electrostatic, Dispersion | Highly dependent on the relative orientation (topology) of the azido groups |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of aromatic azides, including 1-azido-4-methoxybenzene, typically involves the diazotization of anilines followed by nucleophilic substitution with sodium azide (B81097). benthamdirect.comeurekaselect.com This long-standing method, however, presents notable drawbacks, such as the need for strong acids and low temperatures, making it experimentally inconvenient. benthamdirect.comeurekaselect.com The development of greener and more efficient synthetic routes is a primary research goal.

Future methodologies are focused on milder and more sustainable conditions. Key areas of development include:

Transition Metal-Catalyzed Azidation: Copper-catalyzed reactions of aryl halides are a promising alternative, allowing for synthesis under milder conditions. researchgate.net For instance, the use of a CuI/diamine catalyst system has been shown to facilitate the rapid synthesis of aryl azides from aryl halides, with some transformations occurring at room temperature. researchgate.net

Innovative Reagent Strategies: A recently developed method utilizes the Grignard reaction, employing an "azide group protection method" to synthesize a wide range of azide compounds. textileworld.com This approach involves protecting the azido (B1232118) group with di(tert-butyl)(4-(dimethylamino)phenylphosphine) (Amphos), enabling an iodine-magnesium exchange and subsequent reactions with various electrophiles. textileworld.com

"Green" Chemistry Approaches: An optimized method, reinvestigating Fischer's original approach, allows for the high-yield synthesis of aryl azides in water at room temperature from diazonium salts and hydroxylammonium chloride. rsc.org This procedure is noted for being simple, robust, and environmentally benign. rsc.org

These evolving synthetic strategies aim to improve yield, reduce hazardous waste, and increase the accessibility of aryl azides for broader applications.

Deeper Mechanistic Understanding of Complex Azide Reactivity

While the reactivity of aryl azides is widely exploited, a deeper mechanistic understanding, particularly in complex transformations, remains a critical area of investigation. The para-methoxy group in 1-azido-4-methoxybenzene significantly influences the reactivity of the azide, making it a valuable model for mechanistic studies.

Key research challenges and directions include:

Nitrene Intermediates: Photolysis or thermolysis of aryl azides generates highly reactive nitrene intermediates. acs.org The kinetics of these transient species are complex. For example, flash photolysis of p-methoxyphenyl azide in aerated acetonitrile (B52724) generates a triplet nitrene. acs.org This intermediate undergoes competing reactions: recombination to form bis-p-methoxy-azobenzene and reaction with molecular oxygen to produce nitroso oxide isomers. acs.org Understanding the factors that control the fate of these nitrenes is essential for controlling reaction outcomes. nih.gov

Reaction Kinetics: Detailed kinetic studies are necessary to unravel complex reaction pathways. The photooxidation of p-methoxyphenyl azide involves multiple steps with distinct rate constants for nitrene recombination, oxygen addition, and subsequent isomer transformations. acs.org

Cycloaddition Reactions: While 1,3-dipolar cycloadditions are a cornerstone of azide chemistry, mechanistic nuances are still being explored. sciforum.net Theoretical studies are employed to understand the regioselectivity and reaction pathways in the synthesis of 1,2,3-triazoles from aryl azides and active methylene compounds. sciforum.net

| Intermediate/Reaction | Rate Constant | Conditions |

| Triplet Nitrene Recombination | 2k₄ = (8.7 ± 1.0) × 10⁸ L/(mol·s) | Aerated acetonitrile, 295 K |

| Triplet Nitrene + O₂ | k₅ = (1.0 ± 0.1) × 10⁶ L/(mol·s) | Aerated acetonitrile, 295 K |

| trans-Nitroso Oxide → cis-Nitroso Oxide | k₆ = 0.45 s⁻¹ | Aerated acetonitrile, 295 K |

| cis-Nitroso Oxide → trans-Nitroso Oxide | k₋₆ = 0.16 s⁻¹ | Aerated acetonitrile, 295 K |

| cis-Nitroso Oxide Ortho-cyclization | k₇ = 12.5 s⁻¹ | Aerated acetonitrile, 295 K |

Data from the photooxidation of p-methoxyphenyl azide. acs.org

Exploration of New Catalytic Systems for Azide Transformations

Catalysis is central to harnessing the synthetic potential of azides, particularly in reactions like the azide-alkyne cycloaddition (click chemistry) and C-H amination. nih.govmdpi.com The development of more efficient, selective, and reusable catalysts is a major frontier.

Future research is focused on:

Heterogeneous Catalysts: To overcome the challenges of separating homogeneous catalysts, research is shifting towards heterogeneous systems. researchgate.netacs.org These catalysts offer advantages like easy removal from reaction mixtures, stability, and recyclability. researchgate.netacs.org Examples include copper supported on materials like silica, carbon, zeolites, and polymers for azide-alkyne cycloadditions. acs.org

Single-Atom Catalysts (SACs): SACs represent an emerging class of nanocatalysts with atomically dispersed metals. acs.org A single-atom copper catalyst dispersed on N-doped porous carbon has demonstrated superior activity and stability in azide-alkyne cycloaddition reactions compared to traditional copper nanoparticles. researchgate.netacs.org

Novel Metal Catalysts: Beyond copper, other transition metals are being explored for different azide transformations. nih.govmdpi.com Ruthenium and cobalt complexes have shown catalytic activity for nitrene transfer from aryl azides to olefins, while rhodium(II) catalysts are effective for synthesizing N-heterocycles like indoles and carbazoles via C-H amination. nih.gov

The goal is to develop catalytic systems that not only enhance reactivity but also provide greater control over selectivity and are suitable for industrial-scale applications.

Expansion of Applications in Advanced Chemical Systems

Aryl azides are foundational in click chemistry, bioconjugation, and materials science. eurekaselect.com Future research aims to expand their applications into more advanced and complex systems.

Potential growth areas include: